

Preparation of Bis(hexamethylene triamine penta (methylene phosphonic acid)): Application Notes and Protocols

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Compound of Interest

Compound Name: *Bis(hexamethylene)triamine*

Cat. No.: *B089435*

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Introduction

Bis(hexamethylene triamine penta (methylene phosphonic acid)), commonly abbreviated as BHMTMPMA, is a potent organophosphorus chelating agent. Its structure, featuring multiple phosphonic acid groups, grants it exceptional ability to sequester di- and trivalent metal ions. This property makes it a highly effective scale and corrosion inhibitor, particularly for carbonate and sulfate scales in industrial water systems. While its primary application lies in industrial water treatment for oilfields, cooling towers, and boilers, the underlying chemistry of polyamino-polyphosphonic acids and their strong metal chelation capabilities are of fundamental interest in various scientific disciplines, including coordination chemistry and potentially for professionals in drug development exploring concepts of metal ion chelation.^{[1][2][3][4][5]}

This document provides detailed protocols for the laboratory-scale synthesis of BHMTMPMA, its physicochemical properties, and its mechanism of action.

Physicochemical and Quantitative Data

The following table summarizes the typical properties of a commercially available aqueous solution of BHMTMPMA.

Property	Value
CAS Number	34690-00-1
Molecular Formula	C ₁₇ H ₄₄ N ₃ O ₁₅ P ₅
Molecular Weight	685.41 g/mol
Appearance	Dark amber/brown liquid
Active Component (%)	43.0 - 48.0
pH (1% water solution)	≤ 2.0
Density (20°C)	≥ 1.20 g/cm ³
Chloride (as Cl ⁻) (%)	≤ 8.0
Iron (as Fe ³⁺) (ppm)	≤ 65
Water Solubility	Excellent
Thermal Stability	Stable up to 120°C in a wide pH range

[Sources: 5, 8, 12, 15]

Experimental Protocols

Synthesis of BHMTMPMPA via Mannich-Type Reaction

The synthesis of BHMTMPMPA is achieved through a Mannich-type condensation reaction, a classic method for the preparation of aminomethylphosphonic acids.^{[2][6][7]} This one-pot reaction involves the aminomethylation of phosphorous acid in the presence of an amine and formaldehyde.

Reactants:

- 7-Azatridecane-1,13-diamine (also known as **Bis(hexamethylene)triamine**)
- Phosphorous acid (H₃PO₃)
- Formaldehyde (37% aqueous solution)

- Concentrated Hydrochloric acid (HCl)

Overall Reaction: $\text{NH}_2[(\text{CH}_2)_6\text{NH}(\text{CH}_2)_6]\text{NH}_2 + 5\text{H}_3\text{PO}_3 + 5\text{HCHO} \rightarrow \text{C}_{17}\text{H}_{44}\text{N}_3\text{O}_{15}\text{P}_5 + 5\text{H}_2\text{O}$ ^[8]

Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 7-Azatridecane-1,13-diamine (1.0 mol).
- **Acid Addition:** To the flask, add a solution of phosphorous acid (5.0 mol) dissolved in deionized water and concentrated hydrochloric acid. The addition should be done slowly while stirring and cooling the flask in an ice bath to maintain the temperature below 50°C.^[9]
- **Formaldehyde Addition:** Once the phosphorous acid solution is added, begin the dropwise addition of 37% aqueous formaldehyde solution (5.0 mol) through the dropping funnel. Maintain vigorous stirring and control the addition rate to keep the reaction temperature below 85°C.^[9]
- **Reflux:** After the formaldehyde addition is complete, slowly heat the reaction mixture to 100°C and maintain it at reflux for approximately 2-4 hours to ensure the reaction goes to completion.^[9]
- **Concentration:** After the reflux period, cool the mixture to below 60°C.^[9] The crude product is typically a dark amber, viscous liquid. If a higher concentration is desired, some of the water and hydrochloric acid can be removed by vacuum distillation.
- **Work-up and Purification:** For laboratory-grade material, the crude product can be purified. After cooling, the pH of the solution can be adjusted. The product can be precipitated by adding a water-miscible organic solvent like ethanol or isopropanol, filtered, and then dried.

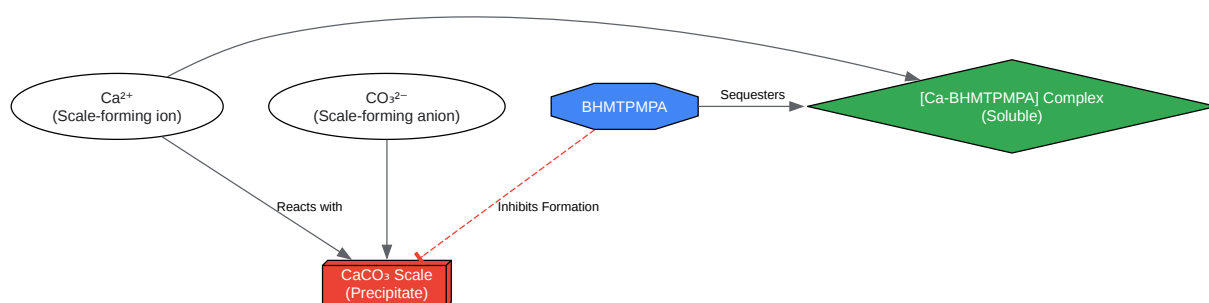
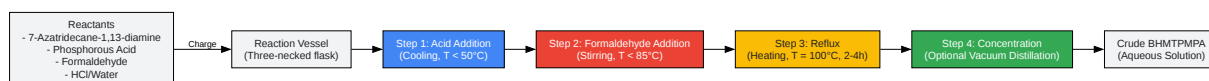
Safety Precautions: The reaction is acidic and corrosive.^[8] It should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.^[10]

Mechanism of Action: Scale Inhibition

BHMTMPMA's primary function is to prevent the formation and deposition of mineral scale, such as calcium carbonate (CaCO_3) and calcium sulfate (CaSO_4), on surfaces.[5] This is achieved through several mechanisms, with chelation being the most prominent.

- **Chelation:** The multiple phosphonate groups in the BHMTMPMA molecule act as strong ligands that bind to metal ions (like Ca^{2+} , Mg^{2+} , Fe^{3+}) in the water. This forms stable, soluble complexes (chelates), effectively keeping the metal ions in solution and preventing them from reacting with anions (like CO_3^{2-} , SO_4^{2-}) to form insoluble scale crystals.[3][5]
- **Crystal Distortion:** BHMTMPMA can also adsorb onto the growing surfaces of scale crystals. This disrupts the regular crystal lattice, distorting its growth and making the resulting particles less adherent and more easily dispersed in the bulk water.

Diagrams



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